(Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s role or use in the field of chemistry or medicine is also often included.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the study of its reactivity, stability, and the various products formed during the reaction.Physical And Chemical Properties Analysis
This includes the study of various physical and chemical properties of the compound like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyran Derivatives : The compound 3-oxo-2,3-dihydrobenzofuran, a key component in (Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile, has been used in reactions with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate to synthesize pyran derivatives. These derivatives have potential applications in pharmaceutical and agrochemical industries (J. Mérour & F. Cossais, 1991).
Novel Compounds and Methodologies : The 3-oxo-2,3-dihydrobenzofuran structure has also been involved in creating novel compounds like benzofurazan derivatives and 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters. Such compounds and methodologies contribute to the development of new drugs and materials (J. Kind et al., 1994).
Biological Applications
Chemosensor for Metal Ions : A related compound, N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)-[1,3,4]oxadiazol-2-yl)glycine ethyl ester, has been developed as a chemosensor for metal ions like Zn(2+). Such sensors have applications in environmental monitoring and biomedical research (Ji-an Zhou et al., 2012).
Anticancer Research : The synthesis of certain compounds involving 3-oxo-2,3-dihydrobenzofuran has shown potential in cancer research. For instance, a compound related to (Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile demonstrated inhibition of tumor xenografts in mice and T-ALL in zebrafish models. These findings are crucial in developing new anticancer therapies (Yanqi Xie et al., 2019).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, and first aid measures.
Future Directions
This would involve a discussion on the potential future applications of the compound based on its properties and effects.
Please consult with a chemistry professional or academic for more detailed and specific information. This analysis requires specialized knowledge and access to laboratory resources. It’s also important to note that handling chemicals should always be done following appropriate safety protocols.
properties
IUPAC Name |
2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-2-22-14-5-3-13(4-6-14)11-18-19(21)16-8-7-15(23-10-9-20)12-17(16)24-18/h3-8,11-12H,2,10H2,1H3/b18-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHFSTXBWOOZMT-WQRHYEAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile |
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